Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone
CAS No.: 5135-80-8
Cat. No.: VC16503489
Molecular Formula: C8H7ClN4O4
Molecular Weight: 258.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5135-80-8 |
|---|---|
| Molecular Formula | C8H7ClN4O4 |
| Molecular Weight | 258.62 g/mol |
| IUPAC Name | N-(2-chloroethylideneamino)-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C8H7ClN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2 |
| Standard InChI Key | KCCZBPFTPLCZGI-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCl |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone comprises a chloroacetaldehyde moiety linked to a 2,4-dinitrophenylhydrazone group. The molecular formula is inferred as C₈H₆ClN₄O₄ based on analogous compounds like 4-chlorobenzaldehyde (2,4-dinitrophenyl)hydrazone (PubChem CID: 9561879) . The structure features:
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A reactive hydrazone (-NH-N=) group facilitating condensation reactions.
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Electron-withdrawing nitro (-NO₂) groups at the 2- and 4-positions of the phenyl ring, enhancing electrophilicity.
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A chloro (-Cl) substituent on the acetaldehyde backbone, influencing steric and electronic properties .
The planar arrangement of the hydrazone group allows for π-conjugation, which is critical for UV-Vis absorbance in analytical applications .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 273.61 g/mol (calculated) | |
| Melting Point | 180–185°C (decomposes) | |
| Solubility | Insoluble in water; soluble in DMSO, ethanol | |
| Appearance | Yellow-orange crystalline solid |
The compound’s insolubility in aqueous media necessitates polar organic solvents for handling . Its stability under ambient conditions makes it suitable for long-term storage.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves two primary methods :
Method 1: Direct Condensation
Chloroacetaldehyde reacts with 2,4-dinitrophenylhydrazine in acidic ethanol:
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration .
Method 2: In Situ Generation
Chloroacetaldehyde is generated from cyclophosphamide metabolism in biological systems, followed by hydrazone formation with 2,4-dinitrophenylhydrazine . This method is pivotal in metabolite detection studies.
Optimization Parameters
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Purification: Recrystallization from hot ethanol enhances purity (>95%).
Analytical and Biochemical Applications
Carbonyl Group Detection
As a derivative of Brady’s reagent, this hydrazone is used to identify aldehydes and ketones via precipitate formation. The intense coloration (λₘₐₓ = 360–400 nm) enables UV-Vis quantification .
Chromatographic Standards
High-performance liquid chromatography (HPLC) employs the compound as a reference standard due to its distinct retention time and absorbance profile .
Metabolic Studies
In rats, chloroacetaldehyde—a metabolite of cyclophosphamide—forms this hydrazone derivative, which is detectable in urine. This adduct assists in tracking drug metabolism and toxicity pathways .
Future Directions and Research Gaps
Structural Modifications
Introducing electron-donating groups (e.g., -OCH₃) could enhance solubility and reduce toxicity. Computational modeling (DFT) may predict optimized derivatives.
Drug Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles could mitigate off-target effects while improving bioavailability.
Ecological Impact
Studies on environmental persistence and biodegradability are urgently needed, given the compound’s nitroaromatic structure.
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